2-Chloroamphetamine hydrochloride

説明

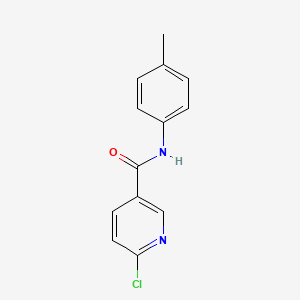

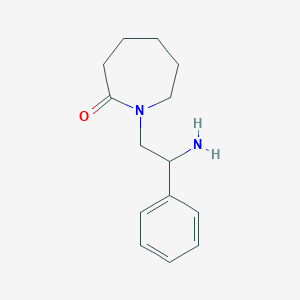

2-クロロアンフェタミン(塩酸塩)は、分子式C9H12ClN • HCl、分子量206.1 g/molの化学化合物です 。これはハロゲン化アンフェタミンであり、アンフェタミン誘導体であり、1つ以上の水素原子がハロゲン原子、この場合は塩素に置き換えられていることを意味します。 この化合物は、その精神刺激作用で知られており、さまざまな科学研究の用途で使用されてきました .

作用機序

2-クロロアンフェタミン(塩酸塩)の作用機序は、脳内のモノアミン輸送体との相互作用を伴います。 主にドーパミン、ノルエピネフリン、セロトニンの放出剤として作用し、シナプス間隙におけるこれらの神経伝達物質のレベルを上昇させます 。これにより、シナプス後受容体の刺激が強化され、その後の精神刺激効果が生じます。 この化合物は、これらの神経伝達物質の再取り込みを阻害する可能性もあり、それらの作用をさらに長くします .

類似の化合物との比較

2-クロロアンフェタミン(塩酸塩)は、4-クロロアンフェタミンや4-ブロモアンフェタミンなどの他のハロゲン化アンフェタミンと比較できます。 これらの化合物はすべて、同様の精神刺激作用を共有していますが、神経伝達物質系への効力と特定の影響は異なります 。 たとえば、4-クロロアンフェタミンは、2-クロロアンフェタミンと比較して、セロトニン放出へのより顕著な影響を有することが知られています 。他の類似の化合物には次のようなものがあります。

- 4-クロロアンフェタミン

- 4-ブロモアンフェタミン

- 2-フルオロアンフェタミン

生化学分析

Biochemical Properties

2-Chloroamphetamine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound primarily interacts with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin, dopamine, and norepinephrine. By inhibiting monoamine oxidase, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound interacts with the serotonin transporter, promoting the release of serotonin from presynaptic neurons .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound increases the release of serotonin, dopamine, and norepinephrine, leading to heightened neurotransmission and stimulation of the central nervous system. This can result in increased motor activity, enhanced mood, and heightened alertness. Prolonged exposure to this compound can lead to neurotoxicity and damage to serotonergic neurons .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the serotonin transporter, causing the release of serotonin into the synaptic cleft. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound inhibits monoamine oxidase, preventing the breakdown of monoamines and further enhancing neurotransmission. These interactions result in the psychostimulatory effects observed with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can cause sustained release of serotonin and other neurotransmitters, leading to prolonged stimulation of the central nervous system. Over time, the compound may degrade, reducing its efficacy and leading to potential neurotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can increase motor activity and enhance mood without causing significant adverse effects. At higher doses, this compound can lead to neurotoxicity, characterized by damage to serotonergic neurons and depletion of serotonin levels in the brain. Threshold effects have been observed, where a certain dosage level must be reached before significant neurotoxic effects occur .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes processes such as N-demethylation, O-dealkylation, and deamination. These metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in the biotransformation of this compound. The metabolites produced during these processes can also have biological activity and contribute to the overall effects of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. This compound is transported across cell membranes by various transporters, including the serotonin transporter. Once inside the cell, this compound can accumulate in specific tissues, such as the brain, where it exerts its psychostimulatory effects. The distribution of this compound within the body can influence its overall efficacy and potential for neurotoxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the synaptic vesicles of presynaptic neurons, where it promotes the release of serotonin and other neurotransmitters. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its proper functioning. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

準備方法

2-クロロアンフェタミン(塩酸塩)の合成は、通常、アンフェタミンの塩素化を伴います。 一般的な方法の1つは、アンフェタミンをチオニルクロリド(SOCl2)と反応させて2-クロロアンフェタミンを生成し、次に塩酸(HCl)で処理して塩酸塩に変換する方法です 。工業生産方法は異なる場合がありますが、一般的には収率と純度を最適化して同様の合成経路に従います。

化学反応の分析

2-クロロアンフェタミン(塩酸塩)は、次のようないくつかのタイプの化学反応を受けます。

酸化: この反応は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して行うことができ、対応するケトンまたはカルボン酸の生成につながります。

還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができ、アミンまたはアルコールの生成につながります。

置換: 求核置換反応が発生する可能性があり、塩素原子が、水酸化物(OH-)またはアミン(NH2-)などの他の求核剤に置き換えられ、さまざまな置換アンフェタミンの生成につながります.

科学研究の用途

2-クロロアンフェタミン(塩酸塩)は、特に化学、生物学、医学の分野で、科学研究で広く使用されてきました。その用途には次のようなものがあります。

科学的研究の応用

2-Chloroamphetamine (hydrochloride) has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Neurochemical Studies: It is used to study the effects of amphetamines on neurotransmitter systems, particularly the release and uptake of monoamines such as dopamine, norepinephrine, and serotonin.

Behavioral Research: The compound is used in animal models to study the behavioral effects of psychostimulants, including locomotor activity and conditioned place preference.

Forensic Toxicology: It serves as a reference standard in the analysis of biological samples for the presence of amphetamine derivatives.

類似化合物との比較

2-Chloroamphetamine (hydrochloride) can be compared with other halogenated amphetamines such as 4-Chloroamphetamine and 4-Bromoamphetamine. While all these compounds share similar psychostimulatory properties, they differ in their potency and specific effects on neurotransmitter systems . For example, 4-Chloroamphetamine is known to have a more pronounced effect on serotonin release compared to 2-Chloroamphetamine . Other similar compounds include:

- 4-Chloroamphetamine

- 4-Bromoamphetamine

- 2-Fluoroamphetamine

Each of these compounds has unique properties and applications, making them valuable tools in scientific research .

特性

IUPAC Name |

1-(2-chlorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZVWFGRVWIEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35334-29-3 | |

| Record name | 2-Chloroamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035334293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-chlorophenyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W7H22D7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)

![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)

![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)

![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)